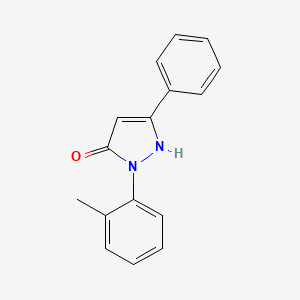

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Description

Significance of the Pyrazol-5-ol Scaffold in Heterocyclic Chemistry

The pyrazole (B372694) ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. nih.govrsc.org Among its various derivatives, the 1H-pyrazol-5-ol scaffold (also known as pyrazolone) is of paramount importance. These compounds are not merely synthetic curiosities but are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov

The structural versatility of the pyrazol-5-ol core allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. A key characteristic of this scaffold is its existence in various tautomeric forms (CH, OH, and NH forms), which can influence its chemical reactivity and biological interactions. This tautomerism is highly dependent on the nature of the substituents and the solvent environment. The scaffold's utility is demonstrated by its presence in numerous commercial products, including pharmaceuticals and dyes. nih.gov For instance, the well-known compound Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol) is a neuroprotective agent used to treat stroke and ALS.

Overview of Substituted 1H-Pyrazol-5-ols, with Emphasis on N-Aryl Substitution

The properties and applications of the 1H-pyrazol-5-ol core are heavily influenced by the nature of the substituents at the N-1, C-3, and C-4 positions. Substitution at the N-1 position with an aryl group is a common and significant modification. N-aryl substitution profoundly impacts the molecule's conformational flexibility and electronic distribution. The aryl group can engage in π-π stacking interactions and can be decorated with further substituents to modulate activity and selectivity.

The synthesis of N-aryl substituted 1H-pyrazol-5-ols is most commonly achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between an arylhydrazine and a β-ketoester. This method is highly versatile, allowing for a wide array of substituents on both the arylhydrazine and the β-ketoester, leading to a diverse library of pyrazol-5-ol derivatives. For example, the reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) yields 3-methyl-1-phenyl-1H-pyrazol-5-ol. mdpi.com Similarly, reacting an arylhydrazine with ethyl benzoylacetate would produce a 3-phenyl-1H-pyrazol-5-ol derivative.

Research has shown that variations in the N-aryl substituent can lead to significant changes in the compound's properties. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of groups on the N-phenyl ring are critical determinants of the compound's chemical behavior and biological profile.

Research Landscape of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol and Related Analogues

Direct and extensive research focusing specifically on this compound is limited in publicly available literature. However, its synthesis and properties can be confidently inferred from the well-established chemistry of its class. The synthesis would classically involve the cyclocondensation of 2-methylphenylhydrazine (o-tolylhydrazine) with ethyl benzoylacetate. This reaction provides a direct route to the target molecule.

The research landscape is primarily defined by studies on its close analogues. The most studied analogue is 3-methyl-1-phenyl-1H-pyrazol-5-ol, which serves as a foundational model for understanding the scaffold's reactivity. For instance, studies on this compound have detailed its acylation, condensation with aldehydes, and evaluation for various biological activities. nih.govnih.govrsc.org

The table below summarizes key structural features of the title compound and some of its related, more extensively studied analogues.

| Compound Name | Substituent at N-1 | Substituent at C-3 | Key Research Focus |

|---|---|---|---|

| This compound | 2-methylphenyl (o-tolyl) | Phenyl | Synthesis via cyclocondensation; predicted steric effects from the ortho-methyl group. |

| 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone) | Phenyl | Methyl | Extensive research on synthesis, reactivity, and biological applications (e.g., antioxidant, neuroprotective). nih.gov |

| 1,3-diphenyl-1H-pyrazol-5-ol | Phenyl | Phenyl | Serves as a direct analogue to study the effect of C-3 phenyl substitution versus C-3 methyl substitution. |

| 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-ol | 4-methylphenyl (p-tolyl) | Phenyl | Used in comparative studies to understand the electronic and positional effects of the methyl group on the N-aryl ring. |

The investigation of such analogues helps to build a structure-activity relationship (SAR) profile, which is crucial for the rational design of new compounds with specific desired properties. While this compound itself is not a major subject of published research, its chemical foundation is well-understood through the extensive study of its structural relatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-7-5-6-10-15(12)18-16(19)11-14(17-18)13-8-3-2-4-9-13/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZFHFOLZXYLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methylphenyl 3 Phenyl 1h Pyrazol 5 Ol and Analogues

Cyclization Reactions in the Formation of 1H-Pyrazol-5-ol Rings

The formation of the pyrazol-5-ol ring is a cornerstone of synthesizing this class of compounds. Cyclization reactions, which involve the formation of the heterocyclic ring from acyclic precursors, are the most common approach.

A traditional and widely employed method for synthesizing the pyrazole (B372694) ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester. mdpi.comorganic-chemistry.org This reaction is a classic example of heterocyclization and remains a fundamental approach in organic synthesis. researchgate.net

The reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone can lead to a mixture of two regioisomeric pyrazoles. nih.gov The mechanism is complex and generally accepted to proceed through a 5-hydroxy-Δ2-pyrazoline intermediate. nih.gov For the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, the key starting materials would be (2-methylphenyl)hydrazine and a benzoyl-substituted 1,3-dicarbonyl compound like ethyl benzoylacetate. The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final pyrazol-5-ol.

The general reaction is depicted below:

Reactant A: (2-methylphenyl)hydrazine

Reactant B: Ethyl benzoylacetate (a β-ketoester)

Product: this compound

This method's versatility allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl compound. scielo.org.za

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have gained significant traction in organic synthesis for their efficiency and atom economy. nih.gov These reactions are particularly valuable for creating molecular complexity in a time-efficient manner and are considered a key principle of green chemistry. nih.govbeilstein-journals.org

Several MCRs have been developed for the synthesis of pyrazole and pyrazol-5-ol derivatives. beilstein-journals.orgnih.govresearchgate.net A common strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. thieme-connect.comtandfonline.com For instance, the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives has been achieved through a three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (which is formed in situ from phenylhydrazine (B124118) and ethyl acetoacetate) and an aromatic aldehyde. nih.gov

A hypothetical four-component reaction for a pyrazol-5-ol analogue could involve:

Hydrazine hydrate (B1144303) or Phenylhydrazine

Ethyl acetoacetate (B1235776)

Aromatic aldehydes

Malononitrile

This approach often leads to the formation of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. researchgate.netmdpi.comrsc.org The ability to construct complex molecules from simple starting materials in a single step makes MCRs a powerful tool for generating libraries of pyrazole derivatives for further investigation. beilstein-journals.org

| MCR for Pyranopyrazoles | Reactants | Catalyst/Conditions | Yield |

| Four-Component Synthesis | Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehydes, Malononitrile | Cetyltrimethylammonium chloride (CTACl), Aqueous medium | High yields |

| Five-Component Synthesis | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, Solvent-free, 65-70 °C | 81-91% |

Functionalization of Pre-existing Pyrazole Nuclei

An alternative strategy to de novo synthesis is the functionalization of a pre-formed pyrazole ring. This approach is particularly useful for introducing specific substituents at desired positions of the pyrazole core. Transition-metal-catalyzed C-H functionalization has emerged as a powerful method for forming new carbon-carbon and carbon-heteroatom bonds directly on the pyrazole ring, avoiding the need for pre-functionalized substrates. researchgate.net

Recent reviews have highlighted the extensive progress in the C-H functionalization of 1-aryl pyrazolones. rsc.org These reactions allow for the introduction of various functional groups through arylation, vinylation, alkylation, and other transformations, providing access to a diverse range of pyrazole derivatives. researchgate.netsci-hub.se For example, a pre-existing 1-(2-methylphenyl)-1H-pyrazol-5-ol could potentially be functionalized at the C4 position or on the phenyl rings through carefully chosen catalytic systems. This methodology offers a more convergent synthetic route to complex pyrazole structures.

Green Chemistry Approaches in Pyrazol-5-ol Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally friendly methods for pyrazole synthesis. nih.gov These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

A number of synthetic protocols for pyrazoles have been developed that operate under catalyst-free and solvent-free conditions. researchgate.net For example, the synthesis of bis-pyrazolone derivatives has been reported via a catalyst-free multicomponent reaction using magnetized distilled water as the solvent. nih.govresearchgate.net This method offers advantages such as environmental friendliness, cost-effectiveness, and a simplified workup procedure. nih.gov Solvent-free reactions, sometimes employing ball milling techniques, also represent a green alternative by eliminating the need for potentially harmful organic solvents. mdpi.com

| Green Synthesis Approach | Reactants | Conditions | Yield | Reference |

| Catalyst-Free MCR | Aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Magnetized Distilled Water, 80 °C | 85-95% | nih.gov |

| Solvent-Free Synthesis | 2-hydroxynaphthalene-1,4-dione, Aromatic aldehydes, Heterocyclic amines | Catalyst-free, 90 °C | High | benthamdirect.com |

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. dergipark.org.tr The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. researchgate.netpsu.edu

This technology has been successfully applied to various steps in pyrazole synthesis, including the condensation of hydrazines with β-dicarbonyl compounds and multicomponent reactions. psu.edunih.gov For example, the synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved by heating a mixture of an α-cyanoketone and an aryl hydrazine in 1 M HCl in a microwave reactor at 150 °C for 10-15 minutes, using water as the solvent. nih.gov Similarly, 3-methyl-1-substituted-1H-pyrazol-5(4H)-one derivatives were obtained by reacting ethyl acetoacetate with phenylhydrazine under microwave irradiation for just 2-4 minutes. psu.edu These methods offer a significant improvement in terms of speed and energy efficiency compared to conventional heating. dergipark.org.tr

Chemical Reactivity and Derivatization of 1h Pyrazol 5 Ol Systems

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole (B372694) ring is susceptible to various electrophilic and nucleophilic substitution reactions, enabling the introduction of a diverse array of functional groups. These transformations are crucial for modifying the chemical and biological properties of the resulting compounds.

The hydroxyl group of 1H-pyrazol-5-ols can undergo both O-alkylation and O-acylation, although these reactions can be in competition with N-alkylation/acylation and C4-alkylation/acylation, depending on the reaction conditions and the substitution pattern of the pyrazole ring.

The acylation of 3-substituted-1H-pyrazol-5-ols has been investigated under phase-transfer catalysis (PTC) conditions. rsc.org The use of different acyl chlorides can lead to O-acylation, and in some cases, concurrent N- and C-acylation. For example, the benzoylation of 3-hydroxy-5-phenyl-1H-pyrazole under PTC conditions resulted solely in O-benzoylation, affording 5-phenyl-1H-pyrazol-3-yl benzoate (B1203000). rsc.org In contrast, the reaction of 3-hydroxy-5-methyl-1H-pyrazole with benzoyl chloride under similar conditions yielded both N,O-dibenzoylated and N,C,O-tribenzoylated products. rsc.org This highlights the influence of the substituent at the C3 position on the regioselectivity of the acylation.

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one can be achieved, and it has been noted that O-acylation can be a significant side reaction. The formation of the O-acylated product can be minimized by forming a calcium complex of the pyrazolone (B3327878) before the addition of the acylating agent. nih.gov This strategy effectively blocks the oxygen atom, directing the acylation to the C4 position.

While N-alkylation of pyrazoles is a widely studied area, O-alkylation of the hydroxyl group in 1H-pyrazol-5-ols to form 5-alkoxypyrazoles is also a known transformation. nih.govresearchgate.netnih.gov The regioselectivity between N- and O-alkylation is a key consideration in these reactions.

Table 1: Examples of Acylation Products of 1H-Pyrazol-5-ol Derivatives

| Starting Material | Acylating Agent | Catalyst/Conditions | Product(s) | Reference |

| 3-Hydroxy-5-phenyl-1H-pyrazole | Benzoyl chloride | PTC, K2CO3, TBAB | 5-Phenyl-1H-pyrazol-3-yl benzoate | rsc.org |

| 3-Hydroxy-5-methyl-1H-pyrazole | Benzoyl chloride | PTC, K2CO3, TBAB | 1-Benzoyl-5-methyl-1H-pyrazol-3-yl benzoate and 1,4-dibenzoyl-5-methyl-1H-pyrazol-3-yl benzoate | rsc.org |

| 3-Methyl-1-phenyl-pyrazol-5-one | Aroyl chlorides | Ca(OH)2, Dioxane | 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-ones (predominantly C-acylation) | nih.gov |

The C4 position of the pyrazole ring in 1H-pyrazol-5-ol systems is activated towards electrophilic substitution, making halogenation a feasible transformation. Various methods have been developed for the synthesis of 4-halogenated pyrazoles. rsc.org An efficient and environmentally friendly electrochemical oxidative halogenation of pyrazolones has been developed, yielding 4-halopyrazolones in moderate to excellent yields without the need for metals or external oxidants. beilstein-journals.org

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) provides a metal-free method to introduce halogens at the C4 position. rsc.org While this method is demonstrated on aminopyrazoles, the underlying reactivity of the pyrazole core is relevant. Dehydroxyhalogenation of 3- or 5-hydroxypyrazoles is also a known strategy for constructing halogenated pyrazole skeletons. rsc.org

Azidation of the pyrazole ring is less commonly achieved through direct electrophilic azidation. A more common approach involves the nucleophilic substitution of a leaving group, such as a halogen, at the C5 position. For instance, 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been synthesized from its 5-chloro precursor by reaction with sodium azide (B81097) in DMSO. dntb.gov.ua This suggests that a similar strategy could be applicable to other halogenated pyrazole systems to introduce the azido (B1232118) group.

Table 2: Examples of Halogenation and Azidation of Pyrazole Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| Pyrazolones | KX (X = Cl, Br, I), electrochemical oxidation | 4-Halopyrazolones | beilstein-journals.org |

| 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl), DMSO | 4-Halo-3-aryl-1H-pyrazol-5-amines | rsc.org |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Sodium azide, DMSO | 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | dntb.gov.ua |

The introduction of a trifluoromethylthio (SCF3) group into organic molecules can significantly alter their physicochemical properties. An efficient method for the trifluoromethylthiolation of pyrazolin-5-ones, the tautomeric form of 1H-pyrazol-5-ols, has been developed using trifluoromethanesulfenamide (PhNHSCF3) as an electrophilic source of the CF3S group, promoted by bismuth(III) chloride. nih.gov This reaction proceeds smoothly at the C4 position to furnish the corresponding 4-((trifluoromethyl)thio)-1H-pyrazol-5-ol derivatives in good to excellent yields. nih.gov

The proposed mechanism involves the activation of trifluoromethanesulfenamide by bismuth(III) chloride to generate the trifluoromethanesulfanyl cation (CF3S+). nih.gov The pyrazolin-5-one then undergoes keto-enol tautomerization, and the resulting enolate attacks the electrophilic CF3S+ species. nih.gov A final deprotonation step yields the desired trifluoromethylthiolated product. nih.gov The reaction tolerates a range of substituents at the N1 and C3 positions of the pyrazolin-5-one ring. nih.gov

Table 3: Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones

| N1-Substituent | C3-Substituent | Product Yield (%) | Reference |

| Phenyl | Methyl | 85 | nih.gov |

| Phenyl | Propyl | 90 | nih.gov |

| Phenyl | tert-Butyl | 79 | nih.gov |

| p-Tolyl | Methyl | 80 | nih.gov |

| 4-Bromophenyl | Methyl | 90 | nih.gov |

Condensation and Annulation Reactions

The reactive C4 methylene (B1212753) group in the pyrazolin-5-one tautomer of 1H-pyrazol-5-ol systems readily participates in condensation reactions with carbonyl compounds. Furthermore, the bifunctional nature of substituted pyrazoles allows for annulation reactions to construct fused heterocyclic systems.

Pyrazolin-5-ones are excellent substrates for Knoevenagel condensation with aldehydes. This reaction typically involves the condensation of the active methylene group at the C4 position of the pyrazolone with the carbonyl group of an aldehyde to form an arylmethylene pyrazolone intermediate. This intermediate can then undergo a Michael addition with a second molecule of the pyrazolone, leading to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. This sequence is often referred to as a tandem Knoevenagel-Michael reaction. rsc.orgnih.govias.ac.innih.govrsc.orgresearchgate.netrsc.org

These reactions can be performed under various conditions, including catalyst-free, rsc.org under visible light promotion, researchgate.net or with the aid of various catalysts such as sodium acetate, nih.gov or engineered copper-based nano-magnetic catalysts. nih.gov The reaction is generally high-yielding and tolerates a wide range of substituted aromatic and heteroaromatic aldehydes. researchgate.netnih.gov

While the term "Aldol-like condensation" is used, the Knoevenagel condensation is the more precise description for the reaction of the active methylene group of pyrazolones with aldehydes. In addition to reacting with aldehydes, pyrazolin-5-ones can also participate as Michael donors in 1,4-addition reactions to α,β-unsaturated ketones, further demonstrating their utility in carbon-carbon bond formation. beilstein-journals.org

Table 4: Examples of Tandem Knoevenagel-Michael Reactions of 3-Methyl-1-phenyl-2-pyrazolin-5-one

| Aldehyde | Catalyst/Conditions | Product Yield (%) | Reference |

| Benzaldehyde | None, reflux in EtOH | 91 | rsc.org |

| 4-Chlorobenzaldehyde | NaOAc, 70% EtOH, rt | 96 | nih.gov |

| 4-Methoxybenzaldehyde | Visible light, rt | 94 | researchgate.net |

| 4-Nitrobenzaldehyde | Fe3O4@SiO2/.../Cu(OAc)2, 80 °C, solvent-free | 95 | nih.gov |

The pyrazole ring of 1H-pyrazol-5-ol and its derivatives can serve as a foundation for the construction of fused heterocyclic systems. A common strategy involves using a substituted pyrazole, such as a 5-aminopyrazole, which can be derived from a 1H-pyrazol-5-ol, as a building block for annulation reactions. The amino group, along with an adjacent ring carbon, acts as a dinucleophilic species that can react with a variety of bielectrophiles to form a new fused ring.

For example, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov The reaction proceeds via a condensation mechanism where the amino group and the C4 carbon of the pyrazole react with the two electrophilic centers of the partner molecule to form the pyridine (B92270) ring. nih.gov

Similarly, pyrazolo[1,5-a]pyrimidines are accessible through the cyclocondensation of 5-aminopyrazoles with various reagents. researchgate.net The regioselectivity of these reactions is often high, with the exocyclic primary amino group being more nucleophilic than the endocyclic nitrogen atom. researchgate.net

The synthesis of pyrazolo[3,4-d]pyrimidines can also be accomplished starting from 5-aminopyrazoles. A one-flask cascade reaction involving the treatment of 5-aminopyrazoles with a Vilsmeier reagent (formed in situ from DMF and PBr3) followed by reaction with an amine source leads to the formation of the fused pyrimidine (B1678525) ring. nih.gov

Furthermore, transition metal-catalyzed reactions have been developed for the synthesis of fused pyrazole systems. For instance, a Rh(III)-catalyzed C-H activation and cyclization cascade of a substituted phenyl-1H-pyrazol-5-amine with an alkyne provides a route to pyrazolo[1,5-a]quinazolines. rsc.org

Table 5: Examples of Fused Pyrazole Systems from Pyrazole Precursors

| Fused System | Pyrazole Precursor | Reactant(s) | Key Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Cyclocondensation | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | Cyclocondensation | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole | DMF/PBr3, NH(SiMe3)2 | Vilsmeier formylation/cyclization | nih.gov |

| Pyrazolo[1,5-a]quinazoline | Phenyl-1H-pyrazol-5-amine | Alkyne ester or amide | Rh(III)-catalyzed C-H activation/annulation | rsc.org |

Formation of Chalcones and Related α,β-Unsaturated Systems

The C4 position of the 1H-pyrazol-5-ol ring, being adjacent to the carbonyl group in its keto tautomer (a pyrazolin-5-one), is sufficiently acidic to undergo condensation reactions with aldehydes and ketones. A prominent example of this reactivity is the Claisen-Schmidt condensation, which is used to synthesize pyrazole-based chalcones and other α,β-unsaturated systems.

The reaction of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) in ethanol, leads to the formation of 4-arylmethylene-1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-one derivatives. This reaction proceeds through the deprotonation of the C4 position to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated chalcone-like product.

These reactions are generally efficient, with good to excellent yields, and can be performed under relatively mild conditions. The choice of aromatic aldehyde can introduce a wide range of substituents, allowing for the synthesis of a diverse library of pyrazole-based chalcones. These compounds are of interest due to their extended conjugation, which imparts chromophoric properties and potential biological activities.

| Aromatic Aldehyde | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaOH, Ethanol, 55°C | 4-(Phenylmethylene)-1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-one | 88 | nih.gov |

| 4-Chlorobenzaldehyde | NaOH, Ethanol, 55°C | 4-((4-Chlorophenyl)methylene)-1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-one | 92 | nih.gov |

| 4-Methoxybenzaldehyde | NaOH, Ethanol, 55°C | 4-((4-Methoxyphenyl)methylene)-1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-one | 95 | nih.gov |

| Pyridine-4-carboxaldehyde | NaOH, Ethanol, 55°C | 4-(Pyridin-4-ylmethylene)-1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-one | 85 | nih.gov |

Oxidation and Reduction Transformations of Pyrazol-5-ols

The pyrazol-5-ol ring system can undergo both oxidation and reduction, leading to a variety of transformed products. The specific outcome of these reactions is dependent on the reagents and conditions employed.

Oxidation:

The oxidation of 1H-pyrazol-5-ols can proceed via several pathways. One common transformation is the oxidative coupling at the C4 position. In the presence of oxidizing agents, two molecules of the pyrazol-5-ol can couple to form a 4,4'-bis(1H-pyrazol-5-ol) derivative. This reaction is thought to proceed through the formation of a radical intermediate at the C4 position. The reaction of 1-phenyl-3-methyl-5-pyrazolone with aromatic aldehydes can also lead to the formation of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which can be considered a related oxidative coupling process. nih.gov

Furthermore, more aggressive oxidation can lead to the opening of the pyrazole ring. For instance, the oxidative ring-opening of 1H-pyrazol-5-amines, a related class of compounds, to form 3-diazenylacrylonitrile derivatives has been reported. rsc.org While not directly demonstrated for this compound, this suggests that under certain oxidative conditions, cleavage of the heterocyclic ring is a possible outcome.

Reduction:

The reduction of this compound primarily targets the carbonyl group of its pyrazolin-5-one tautomer. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of a secondary alcohol upon workup. This results in the corresponding this compound where the C5-oxygen is a hydroxyl group and the C4-C5 bond is saturated, yielding a pyrazolidin-5-ol derivative.

Catalytic hydrogenation can also be employed for the reduction of the pyrazole system. Depending on the catalyst and reaction conditions, this can lead to the reduction of the C=N and C=C bonds within the pyrazole ring, resulting in a fully saturated pyrazolidine (B1218672) ring.

| Transformation | Reagent/Condition | Expected Product | Reference |

|---|---|---|---|

| Oxidative Coupling | Mild Oxidizing Agent | 4,4'-Bis(this compound) | Analogous to nih.gov |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(2-methylphenyl)-3-phenylpyrazolidin-5-ol | General principle |

| Ring Hydrogenation | H₂, Pd/C (or other catalyst) | 1-(2-methylphenyl)-3-phenylpyrazolidin-5-ol | General principle |

1,3-Dipolar Cycloaddition Reactions with Pyrazole Derivatives

While pyrazoles are often synthesized via 1,3-dipolar cycloaddition reactions, the pyrazole ring itself can participate as a dipolarophile in such reactions, particularly when it contains an exocyclic double bond. The chalcone (B49325) derivatives formed from this compound, as described in section 3.2.3, are excellent substrates for 1,3-dipolar cycloadditions.

For example, the α,β-unsaturated system of a 4-arylmethylene-1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-one can react with a variety of 1,3-dipoles, such as nitrile oxides. The reaction of a pyrazole-chalcone with a nitrile oxide, typically generated in situ from an aldoxime or a hydroximoyl chloride, leads to the formation of a spirocyclic system containing an isoxazoline (B3343090) or isoxazole (B147169) ring fused to the pyrazole core.

The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the pyrazole-chalcone and the nitrile oxide. These cycloaddition reactions provide a powerful tool for the synthesis of complex, polycyclic heterocyclic systems based on the pyrazole scaffold. Such compounds are of significant interest in medicinal chemistry due to the prevalence of both pyrazole and isoxazole/isoxazoline moieties in biologically active molecules.

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| 4-(Phenylmethylene)-1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-one + Benzonitrile oxide | [3+2] Cycloaddition | Spiro[isoxazole-5,4'-pyrazole] derivative | Analogous to nih.gov |

Tautomeric Behavior and Conformational Analysis of 1 2 Methylphenyl 3 Phenyl 1h Pyrazol 5 Ol

Keto-Enol Tautomerism in 1H-Pyrazol-5-ols

1-substituted-1H-pyrazol-5-ols, such as 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, are capable of existing in several tautomeric forms due to the migration of a proton. The principal forms involved in this equilibrium are the OH (enol), NH (keto), and CH (keto) forms. nih.govclockss.orgresearchgate.net The relative stability and predominance of these tautomers are influenced by the nature and position of substituents on the pyrazole (B372694) ring, as well as the surrounding environment. researchgate.net

For many 1-aryl-substituted pyrazolin-5-ones, the equilibrium can be quite complex. researchgate.net However, extensive studies on analogous compounds, such as 1-phenyl-3-methyl-pyrazol-5-one, have shown that the equilibrium often favors specific forms. Theoretical and experimental data suggest a general stability order of CH > NH > OH for some derivatives. researchgate.net Conversely, for other related structures like 1-phenyl-1H-pyrazol-3-ol, the OH-form is found to be the predominant isomer in solution. nih.gov The presence of an aryl group at the N1 position and a phenyl group at the C3 position, as in the title compound, plays a significant role in determining the electronic distribution within the heterocyclic ring and thereby influences the tautomeric preference.

The three main tautomeric forms for 1-substituted pyrazol-5-ones are:

OH-form (Hydroxy-pyrazole): An aromatic enol form.

NH-form (Pyrazolin-5-one): A keto form with a C=O bond and an N-H bond within the ring.

CH-form (Pyrazolin-5-one): A keto form where the C4 position is a methylene (B1212753) group (CH2).

The interplay between these forms is a dynamic equilibrium, which can be studied using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

Influence of Solvent Polarity and Environment on Tautomeric Equilibrium

The tautomeric equilibrium of pyrazol-5-ols is highly sensitive to the solvent's properties, particularly its polarity and hydrogen-bonding capability. nih.govnih.gov The solvent can influence the stability of the different tautomers by preferentially solvating one form over another.

In nonpolar solvents like chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), 1-phenyl-1H-pyrazol-3-ol, a structural analogue, predominantly exists as a dimer of the OH-tautomer. nih.gov This dimerization, driven by intermolecular hydrogen bonding, stabilizes the enol form. In contrast, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆), these dimeric structures are disrupted, and the compound exists mainly as monomers of the OH-form, which are hydrogen-bonded to the solvent molecules. nih.govfu-berlin.de This is evidenced by significant changes in the ¹H and ¹⁵N NMR chemical shifts of the OH proton and the N2 atom of the pyrazole ring, respectively. nih.gov

The shift in the OH proton signal to a lower field in nonpolar solvents is indicative of strong intermolecular hydrogen bonding within a dimer, whereas the upfield shift in polar solvents suggests the breaking of these bonds and interaction with the solvent. fu-berlin.de

Table 1: Representative ¹H and ¹⁵N NMR Chemical Shifts (δ, ppm) for 1-phenyl-1H-pyrazol-3-ol in Various Solvents

| Solvent | OH Proton (¹H) | N-1 (¹⁵N) | N-2 (¹⁵N) | Predominant Form |

| CDCl₃ | 12.16 | 194.5 | 247.9 | OH-form (Dimer) |

| C₆D₆ | 12.69 | 191.7 | 246.1 | OH-form (Dimer) |

| DMSO-d₆ | 10.99 | 193.7 | 262.5 | OH-form (Monomer) |

| CD₃OD | - | 193.8 | 256.3 | OH-form (Monomer) |

Data extracted from studies on 1-phenyl-1H-pyrazol-3-ol, a close analogue of the title compound. nih.gov

Intramolecular Hydrogen Bonding and Dimerization Effects

In the solid state, the structure of pyrazol-5-ols is often dominated by intermolecular interactions. X-ray crystal structure analysis of 1-phenyl-1H-pyrazol-3-ol has unequivocally shown that it exists in the crystalline form as dimeric units of the OH-tautomer. nih.gov These dimers are formed through two identical intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of a second molecule. nih.gov This self-association into cyclic dimers or trimers is also observed in inert solvents. fu-berlin.de

The formation of these hydrogen-bonded dimers significantly stabilizes the OH-form, making it the preferred tautomer in the solid state and in non-polar solutions. nih.gov The strength of these hydrogen bonds is reflected in the downfield chemical shift of the OH proton in ¹H NMR spectra. fu-berlin.de

While intramolecular hydrogen bonding is a possibility in pyrazolone (B3327878) derivatives, it typically requires specific substituents that can act as hydrogen bond donors and acceptors in a sterically favorable arrangement. For this compound, significant intramolecular hydrogen bonding is less likely to be the dominant factor compared to the strong tendency for intermolecular dimerization.

Prototropic Tautomerism and Desmotropy in Pyrazolone Derivatives

The tautomerism observed in pyrazolone derivatives is a classic example of prototropy , which is characterized by the migration of a proton between two or more positions within the molecule. nih.govnih.gov This is an equilibrium process, and the different tautomers are readily interconvertible. In most cases, the interconversion is rapid, and spectroscopic methods may only detect a time-averaged signal, depending on the temperature and solvent. nih.gov

A more uncommon phenomenon related to tautomerism is desmotropy . Desmotropy refers to a situation where tautomers have sufficient stability to be isolated as separate, distinct compounds. This is in contrast to the more typical prototropic systems where the isomers are in a rapid dynamic equilibrium. The isolation of individual tautomers is rare and requires a high energy barrier for interconversion. While pyrazolones are well-known for their prototropic tautomerism, the conditions required to isolate stable desmotropes are not commonly encountered. nih.gov

Stereoselective Transformations via Active Tautomer Capture

The existence of multiple tautomeric forms of pyrazolones provides unique opportunities in synthetic organic chemistry, particularly in stereoselective reactions. By selectively trapping one of the active tautomers, it is possible to achieve high levels of stereocontrol in the formation of new chiral centers. researchgate.net

Pyrazolin-5-one derivatives have been extensively used as substrates in the asymmetric synthesis of highly functionalized pyrazole and pyrazolone compounds. researchgate.net For instance, the CH-tautomer, with its active methylene group at the C4 position, can act as a potent nucleophile in Michael addition reactions. Organocatalysts, such as chiral amines or thioureas, can facilitate the enantioselective addition of the pyrazolone to various electrophiles like nitroolefins. researchgate.net

Similarly, the OH-tautomer (enol form) can participate in different types of reactions. N-heterocyclic carbene (NHC) catalyzed [4+2] annulation reactions with pyrazolone-derived oxodienes are another example where the specific reactivity of a tautomeric form is harnessed to construct complex chiral molecules, such as dihydropyranopyrazolones, with high enantioselectivity. researchgate.net These strategies rely on the principle of "active tautomer capture," where the catalyst or reaction conditions selectively engage with one tautomer in the equilibrium, driving the reaction towards a specific stereochemical outcome.

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Pyrazol 5 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Identification and Structural Confirmation (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for investigating the tautomeric equilibrium of pyrazol-5-ol compounds in solution. clockss.org By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomeric form can be identified. nih.gov

¹H NMR: The presence of a broad signal at a low field (typically δ 12-13 ppm) is characteristic of the acidic OH proton in the 1H-pyrazol-5-ol tautomer, often involved in intermolecular hydrogen bonding. mdpi.com The protons on the pyrazole (B372694) ring also provide crucial structural information. For instance, in 1-phenyl-1H-pyrazol-3-ol, the pyrazole H-4 and H-5 protons appear as doublets. mdpi.com

¹³C NMR: The chemical shift of the C5 carbon is highly indicative of the tautomeric form. In the OH-tautomer, C5 is an sp² carbon bonded to oxygen, while in the pyrazolone (B3327878) (NH or CH) tautomers, it is a carbonyl carbon (C=O) and resonates at a much lower field (e.g., >160 ppm). clockss.orgnih.gov

¹⁵N NMR: The nitrogen chemical shifts are particularly sensitive to the electronic environment and the protonation state, making ¹⁵N NMR an excellent probe for tautomerism. nih.govresearchgate.net Studies on analogous compounds show significant differences in the ¹⁵N chemical shifts between the OH and "fixed" keto forms, allowing for clear distinction. mdpi.com The solvent can also dramatically affect nitrogen chemical shifts; a marked downfield shift of the N-2 resonance in polar solvents like DMSO-d₆ compared to nonpolar solvents like CDCl₃ suggests the disruption of hydrogen-bonded dimers and the presence of monomers. nih.gov

Representative NMR Data for an Analogous Compound: 1-Phenyl-1H-pyrazol-3-ol

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | CDCl₃ | 12.16 | OH |

| ¹H | CDCl₃ | 7.67 | Pyrazole H-5 |

| ¹H | CDCl₃ | 5.92 | Pyrazole H-4 |

| ¹³C | DMSO-d₆ | 161.4 | Pyrazole C-3 |

| ¹³C | DMSO-d₆ | 133.5 | Pyrazole C-5 |

| ¹³C | DMSO-d₆ | 90.2 | Pyrazole C-4 |

| ¹⁵N | CDCl₃ | -194.5 | Pyrazole N-1 |

| ¹⁵N | CDCl₃ | -107.5 | Pyrazole N-2 |

| ¹⁵N | DMSO-d₆ | -191.7 | Pyrazole N-1 |

| ¹⁵N | DMSO-d₆ | -111.4 | Pyrazole N-2 |

Data sourced from a study on 1-phenyl-1H-pyrazol-3-ol and presented for illustrative purposes. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state. For pyrazol-5-ol compounds, this technique unambiguously determines which tautomer is present in the crystal lattice. mdpi.com For example, the X-ray structure of 1-phenyl-1H-pyrazol-3-ol confirmed its existence as the hydroxy (OH) tautomer in the solid state. nih.govresearchgate.net

Furthermore, X-ray crystallography reveals detailed information about the three-dimensional packing and intermolecular interactions that stabilize the crystal structure. A common feature in pyrazol-5-ols is the formation of hydrogen-bonded dimers or chains. nih.gov In the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, molecules are linked into chains by strong O–H···N hydrogen bonds. mdpi.com Analysis of bond lengths and angles can also provide insight into the electronic structure; for instance, the C5–O bond length in an enol form is significantly longer than a typical C=O double bond in a ketone form. nih.gov Understanding these supramolecular arrangements is crucial for crystal engineering and designing materials with specific properties. nih.govimedpub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Monitoring Tautomeric Shifts

UV-Vis spectroscopy is a valuable technique for studying tautomeric equilibria, as each tautomer possesses a distinct conjugated system and therefore exhibits a unique absorption spectrum. chemicalpapers.com The position and intensity of the absorption maxima (λmax) can shift depending on the predominant tautomeric form. researchgate.net

The electronic transitions, often π → π* and n → π*, are sensitive to the molecular structure and solvent polarity. researchgate.net In studies of 1-phenyl-3-substituted-pyrazol-5-ones, the solvent was shown to have a significant effect on the UV-Vis spectra, indicating a shift in the tautomeric equilibrium. For example, moving from a nonpolar solvent like cyclohexane to a polar solvent like ethanol can stabilize one tautomer over another, resulting in a noticeable change in the absorption profile. researchgate.net By comparing the experimental spectra with theoretical spectra calculated for each possible tautomer, the equilibrium composition in different environments can be estimated. chemicalpapers.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is primarily used to determine the molecular weight of a compound, thereby confirming its elemental formula. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which is essential for validating the identity of a newly synthesized compound.

Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. whitman.edu The way a molecule breaks apart upon ionization can reveal details about its structure. For pyrazole derivatives, characteristic fragmentation pathways have been identified. Common fragmentation processes for the pyrazole ring include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). researchgate.net The substituents on the pyrazole and phenyl rings will also direct fragmentation, leading to a unique mass spectrum that serves as a molecular fingerprint. core.ac.uk For example, derivatization of compounds with a 1-phenyl-3-methyl-5-pyrazolone tag has been shown to produce directed cleavages that yield structurally informative fragments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization and Hydrogen Bonding

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule, which is particularly useful for distinguishing between pyrazol-5-ol tautomers. derpharmachemica.com

The key spectral regions for this class of compounds are:

O-H and N-H Stretching Region (3500-3000 cm⁻¹): The presence of a broad and strong absorption band in this region is indicative of an O-H group involved in hydrogen bonding, supporting the existence of the 1H-pyrazol-5-ol tautomer. mdpi.com

C=O Stretching Region (1750-1650 cm⁻¹): A strong absorption band in this region is the hallmark of a carbonyl group, which would confirm the presence of a pyrazolone tautomer (NH or CH form). mdpi.com The absence of this band is strong evidence for the predominance of the OH-tautomer.

C=N and C=C Stretching Region (1650-1500 cm⁻¹): Absorptions in this region correspond to the stretching vibrations of the pyrazole ring.

The position and shape of the O-H band can also provide information about the strength and nature of hydrogen bonding interactions within the molecular structure. mpg.de

Coordination Chemistry of 1h Pyrazol 5 Ol Derivatives As Ligands

Chelation Modes and Ligand Properties of Pyrazol-5-ols

No specific information was found regarding the chelation modes and ligand properties of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol. Generally, pyrazol-5-ol derivatives can exhibit keto-enol tautomerism, which influences their coordination behavior. They often act as bidentate ligands, coordinating to metal ions through the oxygen atom of the hydroxyl/keto group and a nitrogen atom of the pyrazole (B372694) ring. The electronic and steric properties of the substituents on the pyrazole ring, such as the 2-methylphenyl and phenyl groups in the target compound, would be expected to influence the stability and geometry of the resulting metal complexes. However, without experimental or computational data, a detailed description of these properties for this compound remains speculative.

Structural Elucidation of Pyrazol-5-ol Metal Complexes

There is no information available on the structural elucidation of metal complexes containing this compound. For other pyrazol-5-ol derivatives, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the metal complexes, revealing bond lengths, bond angles, and the coordination geometry around the metal center. znaturforsch.comznaturforsch.com Spectroscopic methods such as NMR can also provide valuable structural information in solution. For instance, the crystal structures of Cu(II) and Zn(II) complexes with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone have been determined, showing distorted square planar and distorted octahedral geometries. znaturforsch.comznaturforsch.com

Catalytic Applications of Pyrazol-5-ol Metal Complexes in Organic Transformations (e.g., Oxidation, Hydrogenation)

No studies on the catalytic applications of metal complexes derived from this compound in organic transformations such as oxidation or hydrogenation were found in the search results. Metal complexes of other pyrazole derivatives have been investigated as catalysts in various reactions. nih.gov For example, pyrazole-based complexes have shown catalytic activity in C-C coupling reactions, oxidation, and hydrogenation. nih.gov However, in the absence of any experimental data for the specific compound , its potential catalytic activity cannot be detailed.

Theoretical and Computational Investigations of 1h Pyrazol 5 Ol Systems

Quantum Mechanical (QM) Calculations for Tautomeric Distribution and Stability

Pyrazol-5-ol systems can exist in several tautomeric forms, and quantum mechanical calculations are crucial for determining their relative stabilities. The primary tautomers for 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol are the OH, NH, and CH forms. The stability of these tautomers can be influenced by the surrounding environment, such as the solvent. rsc.orgnih.gov

Theoretical calculations, including semi-empirical (like AM1 and PM3) and ab initio (like HF/6-31G*) methods, can be employed to simulate the molecule in the gas phase and in different solvents. rsc.org These calculations help in understanding the tautomeric equilibrium by determining the Gibbs free energy of each tautomer. The tautomer with the lowest energy is considered the most stable. For similar pyrazolone (B3327878) systems, it has been shown that the most stable tautomer can differ between the gas phase and solution, and is dependent on solvent polarity. rsc.orgnih.gov

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Description |

| OH-form | The hydroxyl form, where the oxygen atom is bonded to a hydrogen atom. |

| NH-form | The amide form, where a nitrogen atom in the pyrazole (B372694) ring is protonated. |

| CH-form | A keto form where the carbon at position 4 of the pyrazole ring is protonated. |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can provide valuable insights. mdpi.com

These studies can determine the optimized molecular geometry and calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. nih.gov Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 2: Key Parameters from DFT Studies

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface; identifies reactive sites. |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure and intermolecular interactions of this compound can be investigated through both experimental techniques like X-ray crystallography and computational analyses. nih.govresearchgate.net In the solid state, molecules often form dimers or larger aggregates through hydrogen bonding. nih.gov For pyrazol-5-ol systems, the OH and NH groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. mdpi.com

In addition to hydrogen bonds, other non-covalent interactions play a significant role in the supramolecular assembly. These include π-π stacking interactions between the phenyl and pyrazole rings, and C-H···π interactions. researchgate.net Computational methods can be used to calculate the energies of these interactions, providing insight into the forces that govern the crystal packing. mdpi.com The analysis of Hirshfeld surfaces can also be employed to visualize and quantify intermolecular contacts in the crystal structure. nih.gov

Table 3: Common Intermolecular Interactions

| Interaction Type | Description | Potential Groups Involved |

| Hydrogen Bonding | Strong directional interaction between a hydrogen atom and an electronegative atom. | OH, NH, N, O |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl rings, Pyrazole ring |

| C-H···π Interactions | Weak interaction between a C-H bond and a π-system. | C-H bonds and aromatic rings |

Prediction of Reaction Pathways and Energetic Barriers

Computational chemistry can be used to predict the potential reaction pathways and associated energetic barriers for chemical transformations involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. researchgate.net

For instance, in acylation or aroylation reactions, pyrazolones can yield different products depending on the reaction conditions. clockss.org Theoretical calculations can help to elucidate the mechanism by comparing the activation barriers for O-acylation versus C-acylation, thus predicting the likely product. clockss.org These studies provide a deeper understanding of the reaction mechanisms at a molecular level and can guide the design of synthetic routes. researchgate.net

Emerging Research Areas and Non Clinical Applications of Pyrazol 5 Ol Derivatives

The unique structural features of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol and its derivatives have led to their exploration in a variety of non-clinical fields. These compounds have demonstrated significant potential in agrochemical chemistry, as functional materials such as dyes and pigments, and in analytical and coordination chemistry as chelating agents and advanced analytical reagents.

Conclusion and Future Perspectives

Summary of Key Advancements in 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol Research

Research on substituted pyrazolones has led to significant strides in synthetic methodologies and the understanding of their chemical behavior. Key advancements that provide a foundation for future studies on this compound include:

Efficient Synthetic Protocols: The classical Knorr synthesis, involving the condensation of β-ketoesters with hydrazines, remains a fundamental approach. rroij.com Modern advancements have focused on developing more efficient, greener, and regioselective methods. These include the use of novel catalysts and one-pot, multi-component reactions that allow for the synthesis of structurally diverse pyrazole (B372694) derivatives. researchgate.netmdpi.com

Understanding of Tautomerism: Pyrazol-5-ols exist in several tautomeric forms (CH, OH, and NH forms). The specific tautomer present is influenced by the solvent and the nature of the substituents on the pyrazole ring. This understanding is crucial as the reactivity and biological activity of the compound are dependent on its tautomeric state.

Diverse Biological Activities: The pyrazolone (B3327878) scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govingentaconnect.comnih.govbenthamscience.com For instance, some pyrazolone derivatives have been investigated as neuroprotective agents. nih.gov

Applications in Materials Science: Beyond medicine, pyrazoles have found applications in materials chemistry due to their luminescent and fluorescent properties. nih.gov They have been explored for use in organic light-emitting diodes (OLEDs) and as brightening agents. nih.gov

Interactive Data Table: Key Research Areas for Substituted Pyrazolones

| Research Area | Key Advancements | Potential Relevance to this compound |

| Synthetic Chemistry | Development of one-pot, multi-component reactions; Use of green catalysts. researchgate.netmdpi.com | Enables efficient and environmentally friendly synthesis of the target compound and its derivatives. |

| Medicinal Chemistry | Identification of broad-spectrum biological activities (anti-inflammatory, anticancer, etc.). nih.govingentaconnect.comnih.govbenthamscience.com | The specific substitution pattern may confer unique pharmacological properties. |

| Materials Science | Application as fluorescent and luminescent agents. nih.gov | The compound could be explored for its photophysical properties and potential use in optoelectronic devices. |

Outlook on Unexplored Reactivities and Methodological Innovations

The future of research on this compound and its analogs is ripe with possibilities for exploring novel chemical transformations and developing innovative synthetic strategies.

Asymmetric Synthesis: A significant area for future exploration is the development of enantioselective synthetic methods for chiral pyrazolone derivatives. researchgate.net The application of organocatalysis and transition-metal catalysis could lead to the synthesis of enantiomerically pure compounds, which is particularly important for pharmacological applications where stereochemistry often dictates biological activity. researchgate.net

Post-Synthetic Functionalization: While many synthetic efforts focus on constructing the pyrazole core, there is a growing interest in the late-stage functionalization of the pyrazole ring. This would allow for the rapid generation of a library of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Catalytic Applications: The pyrazolone scaffold can act as a ligand for metal catalysts. The specific steric and electronic properties imparted by the 2-methylphenyl and phenyl substituents could be harnessed to design novel catalysts for a variety of organic transformations.

Exploring Unconventional Reaction Conditions: The use of microwave irradiation, ultrasound, and flow chemistry in the synthesis of pyrazoles could lead to shorter reaction times, higher yields, and improved purity of the products.

Potential for Novel Non-Clinical Applications of 1H-Pyrazol-5-ol Scaffolds

While the biological activity of pyrazolones is well-documented, their potential in non-clinical applications is an emerging area of research.

Agrochemicals: The pyrazole ring is a component of some commercial pesticides and herbicides. nih.gov The unique substitution pattern of this compound could be investigated for potential applications in agriculture as fungicides, insecticides, or herbicides.

Chelating Agents and Sensors: The nitrogen atoms in the pyrazole ring and the hydroxyl group can act as coordination sites for metal ions. This property could be exploited to develop novel chelating agents for metal extraction or as colorimetric or fluorescent sensors for the detection of specific metal ions.

Organic Electronics: As previously mentioned, some pyrazole derivatives exhibit interesting photophysical properties. nih.gov Further investigation into the luminescence and charge-transport properties of this compound and its derivatives could lead to their application in organic electronics, such as in the development of new materials for OLEDs or organic photovoltaics.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of substituted diketones with hydrazine derivatives. For example, a modified Baker-Venkataram rearrangement can be employed to prepare precursor diketones, followed by refluxing with phenylhydrazine in ethanol/acetic acid (3:1 ratio) for 7 hours . Optimization includes adjusting solvent polarity (e.g., ethanol vs. glacial acetic acid) and reaction time to improve yields (reported ~45% in initial syntheses). Advanced purification methods, such as dry silica gel column chromatography, are critical for isolating the product .

Basic: Which spectroscopic and crystallographic techniques are used to characterize this pyrazole derivative?

Methodological Answer:

Structural confirmation relies on:

- 1H-NMR : To identify aromatic protons, hydroxyl groups, and methyl substituents (e.g., δ 4.0 ppm for methoxy groups) .

- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding patterns (e.g., O–H···N interactions stabilizing crystal packing) . Refinement protocols include riding models for H atoms and free refinement of hydroxyl protons .

Basic: What biological activities are associated with this compound?

Methodological Answer:

Pyrazole derivatives exhibit antipruritic, anti-inflammatory, and antirheumatic effects, as demonstrated in structurally similar compounds . Bioactivity is linked to the pyrazole core’s ability to act as a ligand for metal coordination or hydrogen bonding, which modulates enzyme interactions (e.g., cyclooxygenase inhibition) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and binding affinity compared to methyl or methoxy groups .

- Isomerism : Steric and electronic differences between regioisomers (e.g., 1H vs. 2H-pyrazole tautomers) can alter activity .

- Purity : HPLC or LC-MS should verify compound homogeneity, as byproducts from incomplete cyclization (e.g., unreacted diketones) may skew bioassays .

Advanced: What mechanistic insights guide the design of pyrazole-based drug candidates?

Methodological Answer:

Crystallographic data reveal that dihedral angles between aromatic rings influence steric accessibility for target binding . Hydrogen-bond donors (e.g., the hydroxyl group at position 5) enhance interactions with biological receptors, as seen in pyrazole derivatives with antipruritic activity . Computational docking studies can predict binding modes to enzymes like COX-2 or kinases .

Advanced: How can computational modeling improve the understanding of structure-activity relationships (SAR)?

Methodological Answer:

Density Functional Theory (DFT) calculations assess electron distribution in the pyrazole ring, correlating substituent electronegativity (e.g., –CF₃ vs. –CH₃) with bioactivity . Molecular dynamics simulations model interactions with protein active sites, identifying key residues for hydrogen bonding or π-π stacking .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve diketone solubility but may require post-reaction neutralization .

- Workflow : Continuous-flow reactors reduce side reactions and improve scalability compared to batch processes .

Advanced: How do analytical challenges (e.g., tautomerism) impact data interpretation?

Methodological Answer:

Tautomeric equilibria (1H vs. 2H-pyrazole forms) complicate NMR and crystallographic analyses. Techniques include:

- Variable-temperature NMR : To identify tautomer populations .

- X-ray refinement : Fixed displacement parameters for H atoms clarify bonding patterns .

- Isotopic labeling : ¹⁵N-labeled hydrazines trace nitrogen positions in the pyrazole ring .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.